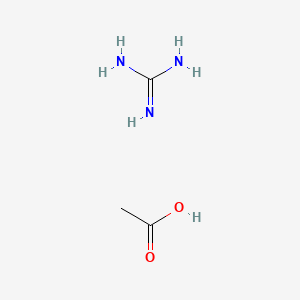

Guanidine acetate

説明

特性

IUPAC Name |

acetic acid;guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.CH5N3/c1-2(3)4;2-1(3)4/h1H3,(H,3,4);(H5,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTIKTAIYCJTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(=N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060479 | |

| Record name | Guanidine, monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-87-3 | |

| Record name | Guanidinium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Guanidine Acetate: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Guanidine acetate, the salt formed from the strong organic base guanidine and the weak organic acid acetic acid, is a versatile compound with significant applications in biochemistry, molecular biology, and pharmaceutical sciences. Its utility is primarily derived from its potent protein denaturation capabilities and its function as a strong base. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its role in key laboratory and drug development processes.

Core Chemical and Physical Properties

This compound is a white crystalline powder that is readily soluble in water.[1][2] As a salt of a strong base and a weak acid, its solutions are basic. The key physicochemical properties are summarized in the tables below for easy reference.

General and Physical Properties

| Property | Value | Reference(s) |

| Synonyms | Guanidinium acetate, Guanidine monoacetate | [1] |

| Appearance | White crystalline powder | [1][3] |

| CAS Number | 593-87-3 | [1][2] |

| Molecular Formula | C₃H₉N₃O₂ (or CH₅N₃·C₂H₄O₂) | [1][4] |

| Molecular Weight | 119.12 g/mol | [1][2][4] |

| Melting Point | 226-230 °C | [1][2] |

| Boiling Point | 132.9 °C at 760 mmHg | [1] |

| Flash Point | 34.2 °C | [1] |

| Vapor Pressure | 8.67 mmHg at 25°C | [1] |

Solubility and Acidity

| Property | Value | Reference(s) |

| Water Solubility | 10 g/100 mL (0.1 g/mL), clear solution | [1][2][5] |

| pKa of Guanidinium ion (conjugate acid) | 13.6 | [6][7] |

Chemical Structure and Reactivity

This compound exists as an ionic compound, composed of the guanidinium cation [C(NH₂)₃]⁺ and the acetate anion [CH₃COO]⁻. The guanidinium cation is a resonance-stabilized, planar ion, which accounts for the exceptional basicity of its conjugate base, guanidine.[6] This high basicity (pKb of 0.4) means that in aqueous solutions at or near neutral pH, guanidine exists almost exclusively in its protonated guanidinium form.[6]

Stability and Decomposition

This compound is stable under normal laboratory conditions. However, it decomposes upon heating, releasing toxic gases such as ammonia and nitrogen oxides.

Incompatibilities

It is incompatible with strong oxidizing agents (e.g., peroxides, permanganates) and strong acids. Reactions with acids can be exothermic.

Key Applications in Research and Drug Development

Protein Denaturation

Guanidine salts are powerful chaotropic agents used to denature proteins.[6] They disrupt the tertiary and secondary structures of proteins by interfering with non-covalent interactions like hydrogen bonds, leading to the unfolding of the polypeptide chain into a random coil.[6] This property is fundamental in protein folding studies, for solubilizing proteins from inclusion bodies, and in various immunoassays and extraction procedures.[8] In aqueous solutions containing 6 M guanidinium chloride (which acts similarly to this compound), almost all proteins lose their entire secondary structure.[6]

Nucleic Acid Extraction

The denaturing properties of guanidine salts are also exploited in the extraction and purification of DNA and RNA. Guanidine helps to lyse cells and denature nucleases, thereby protecting the nucleic acids from degradation during the isolation process.

Pharmaceutical Intermediate

The guanidine moiety is a structural component in numerous pharmaceuticals, including drugs for diabetes (e.g., metformin), cardiovascular conditions, and antiviral agents.[2] this compound can serve as an intermediate in the synthesis of these active pharmaceutical ingredients (APIs).[2]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of free guanidine with acetic acid. Since free guanidine can be unstable, it is often generated in situ from a stable salt like guanidine hydrochloride.

Methodology:

-

Neutralization: Guanidine hydrochloride is dissolved in a suitable solvent (e.g., water or ethanol). An equimolar amount of a strong base, such as sodium hydroxide (NaOH), is added to neutralize the hydrochloride and produce free guanidine in solution.

-

Reaction: Acetic acid is then added to the solution containing the free guanidine. The acid-base reaction is typically rapid and results in the formation of this compound.

-

Isolation: The product, this compound, can be isolated by evaporating the solvent and recrystallizing the resulting solid to achieve high purity.

Determination of pKa by Potentiometric Titration

The pKa of the guanidinium ion can be determined experimentally using potentiometric titration. This method involves monitoring the pH of a solution of the base (this compound) as a strong acid (e.g., HCl) is incrementally added.

Methodology:

-

Preparation: A standardized solution of 0.1 M hydrochloric acid (HCl) and a 1 mM solution of this compound are prepared. The ionic strength of the this compound solution is kept constant by adding a neutral salt like 0.15 M potassium chloride (KCl).[9]

-

Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[9]

-

Titration: The this compound solution is placed in a beaker with a magnetic stirrer, and the pH electrode is immersed. The standardized HCl solution is added in small, precise increments from a burette.[9]

-

Data Collection: The pH of the solution is recorded after each addition of HCl, allowing the system to equilibrate.[9]

-

Analysis: The collected data (pH vs. volume of HCl added) is plotted. The equivalence point is identified as the point of maximum slope on the titration curve. The pKa is equal to the pH at the half-equivalence point, where half of the guanidine has been protonated to the guanidinium ion.

Protein Denaturation Assay Monitored by Intrinsic Tryptophan Fluorescence

The unfolding of a protein by this compound can be monitored by observing changes in the fluorescence of its intrinsic tryptophan residues. The emission wavelength of tryptophan is highly sensitive to its local environment; it shifts to longer wavelengths (a red shift) as it becomes more exposed to the polar aqueous solvent during unfolding.[6]

Methodology:

-

Sample Preparation: Prepare a stock solution of the protein of interest (e.g., 0.15 mg/mL) in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7). Prepare a series of this compound solutions in the same buffer, with concentrations ranging from 0 M to 6 M.[1][9]

-

Incubation: Mix the protein solution with each of the this compound solutions. Allow the samples to incubate at a constant temperature (e.g., 20°C) for a sufficient time (e.g., 30 minutes to several hours) to ensure that the unfolding reaction has reached equilibrium.[9]

-

Fluorescence Measurement: Using a fluorescence spectrophotometer, excite the samples at 295 nm to selectively excite tryptophan residues. Record the emission spectra from approximately 300 nm to 400 nm. A buffer solution containing the corresponding concentration of this compound should be used as a blank to correct for background fluorescence.[3][6]

-

Data Analysis: For each spectrum, determine the wavelength of maximum fluorescence emission (λ_max). Plot λ_max as a function of the this compound concentration. The resulting data should form a sigmoidal curve, representing the transition from the folded to the unfolded state. The midpoint of this transition corresponds to the concentration of this compound at which 50% of the protein is denatured.[5]

Safety and Handling

This compound may cause skin, eye, and respiratory tract irritation.[2] It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Minimize dust generation during handling. Store in a cool, dry place away from incompatible materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of intrinsic fluorescence to probe the conformational flexibility and thermodynamic stability of a single tryptophan protein entrapped in a sol–gel derived glass matrix - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. The fluorescence detected guanidine hydrochloride equilibrium denaturation of wild-type staphylococcal nuclease does not fit a three-state unfolding model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nist.gov [nist.gov]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. denature a protein of interest - Protein and Proteomics [protocol-online.org]

- 9. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]

Guanidine Acetate: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine acetate, a salt formed from the strong organic base guanidine and acetic acid, serves as a crucial reagent and intermediate in various chemical and biochemical applications. Its utility spans from a denaturing agent in protein chemistry to a precursor in the synthesis of pharmaceuticals and other high-value organic compounds. This technical guide provides an in-depth overview of the primary synthesis and purification methods for this compound, tailored for professionals in research and drug development. The document details experimental protocols, presents comparative data, and visualizes key workflows to facilitate a comprehensive understanding of the manufacturing and purification processes.

Synthesis of this compound

The synthesis of this compound can be approached through several chemical routes. The most common methods involve the neutralization of guanidine with acetic acid or the reaction of cyanamide derivatives with ammonium salts. Each method presents distinct advantages and challenges in terms of yield, purity, and scalability.

Method 1: Neutralization of Guanidine with Acetic Acid

This is a straightforward acid-base reaction where free guanidine is neutralized by acetic acid to form this compound. The free guanidine is typically generated in situ from a stable salt, most commonly guanidine hydrochloride, by treatment with a base.

Experimental Protocol:

-

Preparation of Free Guanidine:

-

In a reaction vessel, dissolve guanidine hydrochloride in a suitable solvent, such as water or a lower alcohol (e.g., ethanol).

-

Add a stoichiometric amount of a strong base, such as sodium hydroxide or sodium ethoxide, to the solution at room temperature with stirring. This deprotonates the guanidinium ion to yield free guanidine.

-

The by-product, sodium chloride, will precipitate if a less polar solvent is used, and can be removed by filtration.

-

-

Reaction with Acetic Acid:

-

To the solution containing free guanidine, slowly add an equimolar amount of glacial acetic acid. The reaction is exothermic, and cooling may be necessary to control the temperature.

-

Stir the reaction mixture for a predetermined period to ensure complete salt formation.

-

-

Isolation of this compound:

-

The resulting this compound can be isolated by removing the solvent under reduced pressure.

-

The crude product is then subjected to purification.

-

Method 2: Synthesis from Dicyandiamide and Ammonium Acetate

An alternative industrial method involves the reaction of dicyandiamide with an ammonium salt, in this case, ammonium acetate. This method avoids the need for isolating free guanidine.

Experimental Protocol:

-

Reaction Setup:

-

In a high-pressure reactor, charge dicyandiamide and a molar excess of ammonium acetate.

-

The reaction is typically carried out in a fused state or in a high-boiling inert solvent.

-

-

Reaction Conditions:

-

Heat the mixture to a high temperature (e.g., 160-220°C) under pressure.[1][2] The specific temperature and pressure will depend on the scale and desired reaction time.

-

Maintain the reaction at the set temperature for several hours to ensure the completion of the reaction. Ammonia is a common byproduct.

-

-

Work-up and Isolation:

-

After cooling, the reaction mass is treated with a suitable solvent to dissolve the this compound and separate it from unreacted starting materials and by-products.

-

The crude product is then purified.

-

Comparison of Synthesis Methods

| Parameter | Method 1: Neutralization | Method 2: From Dicyandiamide |

| Starting Materials | Guanidine Hydrochloride, Base, Acetic Acid | Dicyandiamide, Ammonium Acetate |

| Reaction Conditions | Mild (room temperature to moderate heating) | Harsh (high temperature and pressure) |

| Yield | Generally high | Moderate to high, dependent on conditions |

| Purity of Crude Product | Generally higher | May contain more by-products (e.g., melamine) |

| Scalability | Suitable for lab and industrial scale | Primarily for industrial scale |

| Safety Considerations | Handling of strong bases | High pressure and temperature operations |

Purification of this compound

The purity of this compound is critical for its intended applications. The primary methods for its purification are recrystallization and ion-exchange chromatography.

Recrystallization

Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is crucial for achieving high purity and yield.

Experimental Protocol:

-

Solvent Selection: A mixture of ethanol and water is often a suitable solvent system. This compound is soluble in hot ethanol-water mixtures and less soluble at lower temperatures.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent mixture until a clear solution is obtained.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

| Parameter | Value |

| Solvent System | Ethanol-Water |

| Temperature for Dissolution | Near boiling point of the solvent mixture |

| Cooling Temperature | Room temperature, followed by 0-5°C |

| Expected Yield | Dependent on the purity of the crude product |

Ion-Exchange Chromatography

For applications requiring very high purity, ion-exchange chromatography can be employed to remove ionic impurities.

Experimental Protocol:

-

Resin Selection and Preparation:

-

Sample Loading:

-

Dissolve the crude this compound in the equilibration buffer and load it onto the column.

-

-

Washing:

-

Wash the column with the equilibration buffer to remove any unbound impurities.

-

-

Elution:

-

Elute the bound guanidinium acetate using a buffer with a higher ionic strength or a change in pH. For instance, an ammonium hydroxide solution can be used to elute the guanidinium ion.

-

-

Isolation:

-

Collect the fractions containing this compound. The eluent can then be removed under reduced pressure to yield the purified product.

-

| Parameter | Description |

| Resin Type | Strong Cation Exchanger (e.g., Dowex 50W X8) |

| Mobile Phase (Loading) | Deionized water or low ionic strength buffer |

| Eluent | Ammonium hydroxide solution or a buffer with high salt concentration |

| Detection | UV at low wavelength (e.g., 195 nm) or conductivity |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopic Data

-

¹H NMR (D₂O): The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetate ion and a broad signal for the N-H protons of the guanidinium ion. The chemical shifts can be influenced by the solvent and concentration.

-

¹³C NMR (D₂O): The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the acetate, the methyl carbon of the acetate, and the central carbon of the guanidinium ion.

-

FTIR (KBr): The infrared spectrum will show characteristic absorption bands for the N-H stretching and bending vibrations of the guanidinium group, as well as the carboxylate (C=O and C-O) stretching vibrations of the acetate group.[5][6]

| Spectroscopic Data | Expected Chemical Shifts / Wavenumbers |

| ¹H NMR (D₂O) | Acetate CH₃: ~1.9 ppm; Guanidinium NH: broad signal |

| ¹³C NMR (D₂O) | Acetate C=O: ~180 ppm; Guanidinium C: ~160 ppm; Acetate CH₃: ~23 ppm |

| FTIR (KBr, cm⁻¹) | N-H stretch: 3400-3100; C=N stretch: ~1650; N-H bend: ~1600; C=O stretch (asymmetric): ~1580; C=O stretch (symmetric): ~1400 |

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for this compound Synthesis and Purification.

Signaling Pathway for Protein Denaturation

Caption: this compound's Role in Protein Denaturation.

Conclusion

This technical guide has outlined the principal methods for the synthesis and purification of this compound, providing detailed experimental protocols and comparative data to aid researchers and professionals in their work. The choice of a particular synthesis or purification strategy will depend on factors such as the desired scale of production, required purity, and available resources. The provided workflows and characterization data serve as a valuable resource for the efficient and reliable production of high-quality this compound for various scientific and industrial applications.

References

Guanidine Acetate: A Comprehensive Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of guanidine acetate, a versatile tool in molecular biology and biochemical research. This document details its chemical and physical properties, outlines key experimental protocols, and presents a visual workflow for its application in RNA extraction.

Core Chemical Identifiers and Properties

This compound, a salt formed from the strong organic base guanidine and acetic acid, is a white crystalline powder.[1][2] It is readily soluble in water, a characteristic that makes it highly suitable for various biochemical applications.[3]

Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 593-87-3 | [2][4][5] |

| Molecular Formula | C₃H₉N₃O₂ | [3][6] |

| Molecular Weight | 119.12 g/mol | [4][6] |

| Synonyms | Guanidinium acetate, Guanidine monoacetate | [2][4] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 226-230 °C | [1] |

| Solubility in Water | 0.1 g/mL | [1][7] |

| EINECS Number | 209-814-2 | [5] |

Applications in Research and Drug Development

This compound's primary utility in the laboratory stems from its potent chaotropic and denaturing properties. It is a key component in various experimental procedures, including:

-

Protein Denaturation: Guanidinium salts are effective protein denaturants that disrupt the hydrogen bond network within proteins, leading to the unfolding of their three-dimensional structures.[8] This property is crucial for protein refolding studies, solubility assays, and in the purification of proteins from inclusion bodies.[9]

-

Nucleic Acid Extraction: As a powerful chaotropic agent, this compound is instrumental in the lysis of cells and the inactivation of endogenous nucleases (RNases and DNases) during the isolation of RNA and DNA.[3][4] It is a common, though less frequently cited, alternative to guanidinium thiocyanate in protocols for isolating high-quality, intact RNA.[5][10]

-

Biochemical Buffering: Due to its composition, this compound can also serve as a buffering agent in certain biochemical and biotechnological research applications, helping to maintain a stable pH.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving guanidinium salts. While these protocols often specify guanidinium thiocyanate, the underlying principles and procedural steps are directly applicable to this compound as a chaotropic agent.

Protocol 1: Total RNA Extraction from Cultured Cells or Tissues

This protocol outlines the single-step method for RNA isolation using an acid guanidinium-phenol-chloroform extraction.[5]

Materials:

-

Denaturing Solution (e.g., 4 M Guanidinium salt, 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol)

-

2 M Sodium Acetate, pH 4.0

-

Water-saturated Phenol

-

Chloroform:Isoamyl Alcohol (49:1)

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

Procedure:

-

Homogenization:

-

Phase Separation:

-

To the homogenate, sequentially add:

-

0.1 mL of 2 M sodium acetate, pH 4.0

-

1 mL of water-saturated phenol

-

0.2 mL of chloroform:isoamyl alcohol (49:1)

-

-

Vortex the mixture vigorously for 10-15 seconds after each addition.

-

Incubate the mixture on ice for 15 minutes.[3]

-

-

Centrifugation:

-

Centrifuge the sample at 10,000 x g for 20 minutes at 4°C.[3] This will separate the mixture into three phases: a lower organic phase, an interphase containing DNA and proteins, and an upper aqueous phase containing the RNA.

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a fresh tube.

-

Add an equal volume of isopropanol and mix.

-

Incubate at -20°C for at least 1 hour to precipitate the RNA.

-

-

RNA Wash and Resuspension:

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the RNA.

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

-

Protocol 2: General Protein Denaturation for Analysis

This protocol provides a general workflow for denaturing a protein of interest for applications such as assessing solubility or preparing for refolding experiments.

Materials:

-

Concentrated this compound stock solution (e.g., 8 M)

-

Purified protein sample

-

Denaturation Buffer (specific to the protein and downstream application, e.g., Tris-HCl, phosphate buffer)

Procedure:

-

Preparation: Prepare a stock solution of 6-8 M this compound in the desired buffer. Ensure the pH is adjusted after the addition of the guanidine salt.

-

Denaturation:

-

For a concentrated protein sample, dilute it into the this compound solution to a final this compound concentration typically between 4 M and 6 M. The final protein concentration should be kept low to minimize aggregation.

-

Alternatively, for a dilute protein sample, solid this compound can be slowly added while stirring to reach the desired final concentration.

-

-

Incubation: Incubate the protein-denaturant mixture at room temperature. The time required for complete denaturation can vary from minutes to several hours depending on the protein's stability.

-

Analysis: The denatured state of the protein can be confirmed using various biophysical techniques such as circular dichroism (CD) spectroscopy, fluorescence spectroscopy, or by assessing its loss of biological activity.

-

Downstream Processing: The denatured protein can then be used in subsequent applications. For refolding, the denaturant is typically removed by dialysis or rapid dilution into a refolding buffer.

Visualizing the RNA Extraction Workflow

The following diagram illustrates the key stages of the single-step RNA extraction protocol, a primary application of this compound's chaotropic properties.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. geneticeducation.co.in [geneticeducation.co.in]

- 3. bu.edu [bu.edu]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. denature a protein of interest - Protein and Proteomics [protocol-online.org]

- 9. researchgate.net [researchgate.net]

- 10. addgene.org [addgene.org]

Guanidine Acetate Solubility: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility of guanidine acetate in various solvents, aimed at researchers, scientists, and professionals in drug development. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and illustrates a key application of this compound in protein denaturation workflows.

Introduction to this compound

This compound (CAS No. 593-87-3) is an organic salt formed from the strong organic base guanidine and acetic acid.[1][2] It is a white crystalline powder widely used in biochemical applications as a buffering agent and, most notably, as a protein denaturant.[3] Its ability to disrupt the non-covalent interactions that maintain the native structure of proteins makes it a valuable tool in protein folding and unfolding studies, as well as in the extraction and solubilization of proteins and nucleic acids.[4] Understanding the solubility of this compound in different solvent systems is critical for its effective use in these applications.

Solubility of this compound

The solubility of this compound is highest in polar solvents, a characteristic attributed to its ionic nature.

Aqueous Solubility

This compound is highly soluble in water. Several sources report its solubility to be 10 g/100 mL, which is equivalent to 100 g/L or 0.1 g/mL.[1][3][5] While the temperature for this measurement is not always specified, it is generally understood to be at or around room temperature (approximately 25°C). The solubility of guanidinium salts in water is known to be temperature-dependent, generally increasing with a rise in temperature.[6]

Solubility in Organic Solvents

Quantitative solubility data for this compound in organic solvents is not widely available in the reviewed literature. However, qualitative descriptions indicate that it is sparingly soluble in ethanol and generally insoluble in most other non-polar organic solvents. The polarity of the solvent plays a crucial role, with solubility expected to decrease significantly as the solvent becomes less polar.

For context, studies on other guanidinium salts, such as guanidine hydrochloride, show a range of solubilities in different organic solvents, with higher solubility in polar protic and polar aprotic solvents. For instance, at 298.15 K (25°C), the mole fraction solubility of guanidine hydrochloride is highest in DMF, followed by methanol and ethanol, and is lower in less polar solvents like propanol and isopropanol.[7] A similar trend would be expected for this compound, although the specific values will differ.

Summary of Solubility Data

The following table summarizes the available solubility data for this compound. It is important to note the limited availability of quantitative data for organic solvents.

| Solvent | Formula | Type | Solubility ( g/100 g solvent) | Temperature (°C) | Reference |

| Water | H₂O | Polar Protic | ~10 | Not Specified | [1][3][5] |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | Not Specified | |

| Methanol | CH₃OH | Polar Protic | Data Not Available | - | |

| n-Propanol | C₃H₇OH | Polar Protic | Data Not Available | - | |

| Isopropanol | C₃H₇OH | Polar Protic | Data Not Available | - | |

| Acetone | C₃H₆O | Polar Aprotic | Data Not Available | - | |

| Acetonitrile | C₂H₃N | Polar Aprotic | Data Not Available | - | |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data Not Available | - | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data Not Available | - | |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Data Not Available | - | |

| Hexane | C₆H₁₄ | Non-Polar | Insoluble | Not Specified |

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of this compound in specific solvent systems where data is unavailable, several established experimental methods can be employed. The isothermal saturation method is a common and reliable approach.

Isothermal Saturation Method followed by Gravimetric Analysis

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to the solvent of interest in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A thermostatically controlled shaker or rotator is ideal.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sample Withdrawal: Carefully withdraw a known mass or volume of the clear supernatant.

-

Solvent Evaporation: Place the withdrawn sample into a pre-weighed, dry container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the solute).

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried this compound residue.

-

Calculation: The solubility can be calculated as the mass of the dissolved this compound per mass or volume of the solvent.

Application in Protein Denaturation: Experimental Workflow

This compound is a chaotropic agent that disrupts the hydrogen bond network in water, which in turn destabilizes the native conformation of proteins, leading to their unfolding. This property is widely used in biochemical research.

The following diagram illustrates a general workflow for a protein denaturation study using this compound, monitored by intrinsic fluorescence spectroscopy.

Conclusion

This compound is a valuable reagent in biochemical and pharmaceutical research, with its utility being closely tied to its solubility characteristics. While its high solubility in water is well-documented, there is a notable lack of quantitative solubility data in organic solvents. The experimental protocols outlined in this guide provide a framework for researchers to determine these parameters for their specific applications. A deeper understanding of the solubility of this compound across a wider range of solvents will undoubtedly facilitate its broader application and the optimization of existing protocols.

References

- 1. This compound | 593-87-3 [amp.chemicalbook.com]

- 2. This compound | 593-87-3 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 593-87-3 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Stability and Decomposition of Guanidine Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of guanidine acetate. The information herein is curated for professionals in research and development, particularly within the pharmaceutical and materials science sectors, where a thorough understanding of the thermal behavior of chemical entities is paramount. This document summarizes key quantitative data, details experimental methodologies, and visualizes the processes involved.

Executive Summary

This compound, a salt formed from the strong organic base guanidine and acetic acid, exhibits distinct thermal behavior characterized by fusion followed by a single-step decomposition. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for characterizing these properties. Upon heating, this compound melts and subsequently decomposes, releasing gaseous products primarily composed of ammonia, carbon dioxide, and other nitrogenous compounds. Understanding these thermal events is critical for handling, storage, and application of this compound, especially in contexts where it may be subjected to elevated temperatures.

Thermal Analysis Data

The thermal behavior of this compound has been investigated using key analytical techniques. The following tables summarize the quantitative data obtained from these studies.

Thermogravimetric Analysis (TGA)

TGA of this compound reveals a single-step mass-loss event, indicating a straightforward decomposition process under controlled heating.

| Parameter | Value | Reference |

| Decomposition Temperature Range | 200°C - 350°C | [1][2] |

| Mass Loss | ~100% | [1] |

| Decomposition Profile | Single Step | [1][2] |

| Table 1: Summary of Thermogravimetric Analysis Data for this compound. |

Differential Scanning Calorimetry (DSC)

DSC analysis of this compound shows multiple endothermic events, corresponding to melting and subsequent decomposition.

| Parameter | Value | Reference |

| Fusion (Melting) | Endothermic peak observed before decomposition | [1][2] |

| Decomposition | Multiple endothermic peaks following fusion | [1][2] |

| Table 2: Summary of Differential Scanning Calorimetry Data for this compound. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of thermal analysis data. The following sections describe the typical experimental setups for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

A dynamic TGA experiment is performed to determine the thermal stability and decomposition profile of this compound.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of approximately 500°C.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[3]

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Data Collection: The mass of the sample is recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC) Protocol

DSC is employed to identify phase transitions such as melting and to determine the enthalpy changes associated with thermal events.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference are heated from ambient temperature to a temperature beyond the final decomposition event, typically around 400°C.

-

Heating Rate: A constant heating rate, often 10 °C/min, is used.

-

Atmosphere: The experiment is performed under a controlled atmosphere of an inert gas, such as nitrogen, with a consistent purge rate.

-

Data Collection: The differential heat flow between the sample and the reference is measured as a function of temperature. This is plotted as a DSC curve, with endothermic and exothermic events appearing as peaks.

Thermal Decomposition Pathway

The thermal decomposition of this compound is understood to proceed through a series of reactions initiated by the dissociation of the salt. The primary decomposition products are gaseous, leading to a complete mass loss as observed in TGA.

Upon heating, this compound first melts and then undergoes thermal dissociation. The proposed decomposition pathway involves the formation of guanidine and acetic acid, which then further decompose.

The decomposition of the guanidinium cation is complex and can lead to the formation of various nitrogen-containing species. The acetate anion decomposes to produce carbon dioxide and other potential byproducts. The exact composition of the "other nitrogenous gases" can vary and may include species like cyanamide or melamine, which are common products in the decomposition of guanidinium salts.[4]

Conclusion

The thermal stability and decomposition of this compound are well-defined processes that can be reliably characterized by TGA and DSC. The compound undergoes fusion before a single-step decomposition, resulting in complete volatilization. The primary decomposition products include ammonia and carbon dioxide. The data and protocols presented in this guide provide a foundational understanding for professionals working with this compound, ensuring its safe and effective use in various applications. Further analysis using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) could provide more detailed insights into the specific gaseous species evolved during decomposition.[5][6]

References

- 1. mindat.org [mindat.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of Guanidinoacetate in Creatine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine, a vital molecule for cellular energy homeostasis, is synthesized endogenously in a two-step enzymatic pathway. Guanidinoacetate (GAA) is the direct and sole precursor to creatine, making its formation and subsequent methylation critical control points in creatine metabolism. This technical guide provides an in-depth exploration of the biochemical role of guanidinoacetate in creatine biosynthesis, the regulatory mechanisms governing this pathway, and the experimental methodologies used to investigate these processes. Deficiencies in the enzymes responsible for creatine synthesis lead to severe neurological and muscular disorders, highlighting the clinical significance of understanding this metabolic route. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and analytical workflows to serve as a comprehensive resource for professionals in the field.

Introduction

Creatine and its phosphorylated form, phosphocreatine, constitute a crucial energy buffering and transport system in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][2] The daily turnover of creatine, approximately 1.7% of the total body pool, necessitates continuous replacement through dietary intake or de novo synthesis.[3] The endogenous synthesis of creatine relies on three amino acids: arginine, glycine, and methionine.[3][4] This process is catalyzed by two key enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate methyltransferase (GAMT).[2][3]

Guanidinoacetate (GAA) is the intermediate molecule produced in the first committed step of this pathway.[1][5] Its formation and subsequent conversion to creatine are tightly regulated. Dysregulation of this pathway, due to genetic defects in AGAT or GAMT, results in cerebral creatine deficiency syndromes (CCDS), characterized by intellectual disability, seizures, and movement disorders.[2][6] Therefore, a thorough understanding of guanidinoacetate's role is paramount for the diagnosis, treatment, and development of novel therapeutic strategies for these debilitating conditions.

The Biochemical Pathway of Creatine Synthesis

The biosynthesis of creatine is a two-step process that primarily involves the kidney and the liver.[3][4]

Step 1: Formation of Guanidinoacetate (GAA)

The initial and rate-limiting step occurs predominantly in the kidneys.[3][7] The enzyme L-arginine:glycine amidinotransferase (AGAT; EC 2.1.4.1) catalyzes the transfer of an amidino group from L-arginine to glycine.[1][5] This reaction produces guanidinoacetate and L-ornithine.[1]

Step 2: Methylation of Guanidinoacetate to Creatine

Guanidinoacetate is then transported via the bloodstream to the liver, where the second step of creatine synthesis takes place.[3] The enzyme guanidinoacetate methyltransferase (GAMT; EC 2.1.1.2) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to GAA.[8][9] This reaction yields creatine and S-adenosylhomocysteine (SAH).[3] Creatine is subsequently released into the circulation and taken up by target tissues, such as muscle and brain, through a specific creatine transporter (SLC6A8).[2][10]

Regulation of Creatine Biosynthesis

The synthesis of creatine is regulated primarily through feedback inhibition of the AGAT enzyme by creatine.[3][11] Elevated intracellular creatine levels suppress the expression of AGAT at the pre-translational level, thereby reducing the production of GAA.[3] This feedback mechanism is crucial for maintaining creatine homeostasis. In rats, dietary creatine supplementation has been shown to significantly decrease renal AGAT activity and plasma GAA concentrations.[3][4]

Quantitative Data on Guanidinoacetate and Creatine

The following tables summarize key quantitative data from studies on creatine biosynthesis and the pharmacokinetics of guanidinoacetate.

Table 1: Plasma Concentrations of Guanidinoacetate and Creatine in Rats

| Condition | Plasma GAA (μM) | Plasma Creatine (μM) | Reference |

| Control (Creatine-free diet) | 5.9 | ~25 | [11] |

| Creatine-supplemented diet (0.4%) | 1.5 | ~100 | [11] |

Table 2: Renal Arteriovenous Difference of Guanidinoacetate in Rats and Humans

| Species | Condition | Renal A-V Difference for GAA (μM) | Reference |

| Rat | Control | -5.0 | [11] |

| Rat | Creatine-supplemented diet | -0.9 | [11] |

| Human | N/A | -1.1 | [11] |

| A negative value indicates production by the kidney. |

Table 3: Pharmacokinetics of a Single Oral Dose of Guanidinoacetate in Healthy Volunteers

| GAA Dose | Cmax (μM) | Tmax (h) | AUC (μM·h) | t1/2 (h) | Reference |

| 1.2 g | 114.3 ± 23.6 | 1.5 ± 0.5 | 345.8 ± 65.4 | 1.7 ± 0.3 | [12] |

| 2.4 g | 278.9 ± 54.1 | 1.8 ± 0.6 | 987.6 ± 189.2 | 1.8 ± 0.4 | [12] |

| 4.8 g | 789.5 ± 154.3 | 2.1 ± 0.7 | 4567.8 ± 897.5 | 2.2 ± 0.5 | [12] |

Table 4: Reference Values for Guanidinoacetate and Creatine in Human Plasma and Urine

| Analyte | Fluid | Age Group | Concentration Range | Reference |

| Guanidinoacetate | Plasma | Adults | 0.5 - 2.0 µmol/L | [13] |

| Guanidinoacetate | Urine | Adults | 100 - 500 µmol/L | [13] |

| Creatine | Plasma | Adults | 20 - 60 µmol/L | [13] |

| Creatine/Creatinine Ratio | Urine | Adults | < 0.5 | [14] |

Experimental Protocols

Quantification of Guanidinoacetate and Creatine by LC-MS/MS

This method allows for the simultaneous determination of guanidinoacetate, creatine, and creatinine in biological fluids.[15][16][17]

Sample Preparation ('Dilute and Shoot' Method): [17]

-

To 50 µL of plasma or urine, add 200 µL of an internal standard solution (containing deuterated analogs of the analytes, e.g., d3-creatine) in a mobile phase (e.g., 0.1% formic acid in water).

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

Liquid Chromatography Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for good retention and separation of these polar compounds.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent and gradually increasing the aqueous phase.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

Tandem Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Guanidinoacetate: e.g., m/z 118 -> 76

-

Creatine: e.g., m/z 132 -> 90

-

Creatinine: e.g., m/z 114 -> 44

-

Internal Standards: Corresponding transitions for the deuterated analogs.

-

Measurement of AGAT and GAMT Enzyme Activity

Enzyme activity can be determined by measuring the rate of product formation using stable isotope-labeled substrates and LC-MS/MS.[18]

GAMT Activity Assay in Lymphocytes: [18]

-

Cell Lysis: Lymphocytes are lysed by sonication in a buffer containing protease inhibitors.

-

Enzyme Reaction:

-

The reaction mixture contains cell lysate, dithiothreitol (DTT), and the substrates: guanidinoacetate and ¹³C₅-S-adenosylmethionine.

-

The reaction is incubated at 37°C for a defined period (e.g., 2 hours).

-

-

Reaction Termination: The reaction is stopped by adding an acid (e.g., perchloric acid).

-

Sample Preparation: The sample is neutralized, and protein is precipitated. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The formation of ¹³C₅-creatine is quantified by LC-MS/MS.

Visualization of Workflows and Pathways

Diagnostic Workflow for Cerebral Creatine Deficiency Syndromes

Conclusion

Guanidinoacetate stands as a central molecule in creatine metabolism, with its synthesis and subsequent methylation being tightly controlled processes essential for cellular energy homeostasis. The analytical methods detailed herein provide robust tools for the quantification of GAA and creatine, which are critical for the diagnosis and monitoring of creatine deficiency syndromes. For researchers and drug development professionals, a deep understanding of the regulatory mechanisms of the creatine biosynthetic pathway, particularly the feedback inhibition of AGAT, offers potential therapeutic targets for managing disorders of creatine metabolism. Further research into the modulation of this pathway may unveil novel strategies for treating not only rare genetic disorders but also other conditions associated with impaired energy metabolism.

References

- 1. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]

- 2. Creatine - Wikipedia [en.wikipedia.org]

- 3. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Guanidinoacetate methyltransferase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Single-dose oral guanidinoacetic acid exhibits dose-dependent pharmacokinetics in healthy volunteers [agris.fao.org]

- 13. Guanidinoacetate and creatine plus creatinine assessment in physiologic fluids: an effective diagnostic tool for the biochemical diagnosis of arginine:glycine amidinotransferase and guanidinoacetate methyltransferase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Creatine and guanidinoacetate: diagnostic markers for inborn errors in creatine biosynthesis and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Simultaneous determination of guanidinoacetate, creatine and creatinine by liquid chromatography-tandem mass spectrometry: a diagnostic tool for creatine deficiency syndromes in body fluids and a perspective use on cultured fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bevital.no [bevital.no]

- 17. Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Guanidinoacetate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinoacetate (GAA), also known as glycocyamine, is a naturally occurring amino acid derivative that serves as the direct and rate-limiting precursor in the biosynthesis of creatine. Creatine is a vital molecule for cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. The synthesis and metabolism of GAA are tightly regulated processes, and disruptions in this pathway are linked to several inborn errors of metabolism with severe neurological consequences. This technical guide provides a comprehensive overview of the natural occurrence of GAA, its biosynthetic and metabolic pathways, physiological concentrations, and its role in cellular signaling. Detailed experimental protocols for its quantification and the assessment of related enzyme activities are also presented to support further research and development in this area.

Biosynthesis and Metabolism of Guanidinoacetate

The primary role of guanidinoacetate in vertebrates is to serve as the intermediate in the two-step enzymatic synthesis of creatine. This pathway involves the interplay of two key enzymes primarily located in the kidneys and liver.

The biosynthesis of GAA is initiated in the kidneys and pancreas, where the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine.[1][2] This reaction produces GAA and L-ornithine. Subsequently, GAA is released into the bloodstream and transported to the liver.

In the liver, the second step of creatine synthesis occurs. The enzyme guanidinoacetate N-methyltransferase (GAMT) methylates GAA, using S-adenosyl methionine (SAM) as the methyl donor, to form creatine and S-adenosylhomocysteine (SAH).[3] Creatine is then distributed via the circulatory system to tissues with high energy requirements.

Metabolic Pathway of Guanidinoacetate

Quantitative Data on Guanidinoacetate Occurrence

The concentration of guanidinoacetate in biological fluids is a critical diagnostic marker for inborn errors of creatine metabolism. Below are summarized reference values for GAA in human plasma and urine, as well as concentrations found in various animal tissues.

Table 1: Reference Concentrations of Guanidinoacetate in Human Biological Fluids

| Biological Fluid | Age Group | Concentration Range | Units | Reference(s) |

| Plasma | < 11 years | 0.5 - 1.8 | µmol/L | [4] |

| ≥ 11 years | 1.1 - 3.8 | µmol/L | [4] | |

| Adults | 2.6 ± 0.8 | µmol/L | [5] | |

| Urine | < 4 years | 18 - 159 | µmol/mmol creatinine | [6] |

| 5 - 16 years | 18 - 130 | µmol/mmol creatinine | [6] | |

| Adults (Male) | Normal < 200 | µmol/mmol creatinine | [7] | |

| Adults (Female) | Normal < 200 | µmol/mmol creatinine | [7] | |

| Cerebrospinal Fluid | Normal Controls | 0.068 - 0.114 | µmol/L |

Note: Values can vary between laboratories and methodologies. The provided ranges are for general reference.

Table 2: Guanidinoacetate and Enzyme Activity in Animal Tissues

| Animal Model | Tissue | GAA Concentration | AGAT Activity (pmol/min/mg tissue) | GAMT Activity | Reference(s) |

| Mouse | Kidney | - | 4.6 | - | [1][8] |

| Brain | - | 1.8 | Present | [2][8] | |

| Liver | - | 0.4 | Highest Activity | [2][8] | |

| Heart | - | Not Detected | - | [8] | |

| Muscle | Low | Not Detected | Present | [8][9] | |

| Rat | Pancreas | Increased with Creatine Diet | Significant | Lower than AGAT | [2] |

Signaling Pathways and Cellular Transport of Guanidinoacetate

Beyond its primary role as a creatine precursor, guanidinoacetate can interact with cellular signaling pathways, particularly at elevated concentrations observed in metabolic disorders.

Interaction with GABA-A Receptors

At pathophysiologically relevant concentrations, GAA can act as an agonist at γ-aminobutyric acid type A (GABA-A) receptors.[10] This interaction can interfere with normal inhibitory GABAergic neurotransmission and is thought to contribute to the neurological symptoms, such as seizures, seen in GAMT deficiency.[11]

Cellular Uptake and Transport

The transport of guanidinoacetate across cellular membranes is mediated by specific transporters. The creatine transporter (CRT, SLC6A8) and GABA transporters (GATs) have been identified as key players in the uptake of GAA into cells, including neurons and astrocytes. This transport is crucial for both its subsequent metabolism to creatine and its potential neuromodulatory effects.

Insulinotropic Effects

Early studies have suggested that guanidinoacetate may stimulate insulin secretion from pancreatic β-cells. However, the precise molecular mechanism underlying this effect is not well-elucidated in recent literature. It is hypothesized that the guanidino group may play a role in this process, potentially by influencing ion channel activity or cellular metabolism within the β-cell.

Experimental Protocols

Accurate quantification of guanidinoacetate and the activity of its metabolizing enzymes are crucial for both clinical diagnostics and research. The following sections outline generalized protocols for these measurements.

Quantification of Guanidinoacetate in Biological Fluids

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is currently the most widely used method due to its high sensitivity and specificity.

-

Sample Preparation ('Dilute and Shoot' Method):

-

To 50 µL of plasma or urine, add 50 µL of an internal standard solution (e.g., stable isotope-labeled GAA, such as [¹³C₂]GAA).

-

For plasma samples, precipitate proteins by adding 500 µL of methanol. For urine samples, dilute with 500 µL of distilled water.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet proteins or debris.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

LC Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical for good peak shape and ionization.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for GAA and its internal standard, ensuring high selectivity.

-

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the polar GAA molecule volatile.

-

Sample Preparation and Derivatization:

-

Acidify the sample (urine or deproteinized plasma) with HCl.

-

Evaporate to dryness under a stream of nitrogen.

-

Perform a two-step derivatization:

-

React the guanidino group with hexafluoroacetylacetone to form a bis(trifluoromethyl)pyrimidine derivative.

-

Esterify the carboxyl group, for example, with a methanol/acetyl chloride mixture.

-

-

Extract the derivatized GAA into an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and reconstitute in a small volume of a suitable solvent for injection.

-

-

GC-MS Conditions:

-

GC Column: A capillary column with a suitable stationary phase for separating the derivatized analytes.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature gradient is used to elute the derivatized GAA.

-

Ionization Mode: Electron impact (EI) or chemical ionization (CI).

-

MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized GAA.

-

Enzyme Activity Assays

L-Arginine:Glycine Amidinotransferase (AGAT) Activity Assay

This assay measures the formation of GAA from its substrates.

-

Tissue/Cell Preparation:

-

Homogenize tissue samples or lyse cultured cells in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Centrifuge the homogenate/lysate to remove cellular debris and collect the supernatant containing the enzyme.

-

Determine the protein concentration of the supernatant.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the tissue/cell extract, L-arginine, and glycine. For enhanced sensitivity and specificity, stable isotope-labeled substrates (e.g., [¹³C₂,¹⁵N]glycine and [¹⁵N₂]arginine) can be used.[12]

-

In some tissues with high arginase activity (like the liver), an arginase inhibitor (e.g., Nor-NOHA) should be added to prevent substrate degradation.[12]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding an acid (e.g., perchloric acid) or a solvent to precipitate proteins.

-

-

Quantification of GAA:

-

The amount of GAA produced is quantified using a validated LC-MS/MS or GC-MS method, as described above. If stable isotope-labeled substrates were used, the labeled GAA product is measured.

-

Guanidinoacetate N-Methyltransferase (GAMT) Activity Assay

This assay measures the conversion of GAA to creatine.

-

Sample Preparation:

-

Similar to the AGAT assay, prepare extracts from cultured cells (fibroblasts, lymphoblasts) or tissue biopsies.[3]

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the cell/tissue extract, GAA, and S-adenosyl methionine (SAM). Radiolabeled ([¹⁴C]GAA) or stable isotope-labeled substrates can be used for detection.[3]

-

Incubate the mixture at 37°C for a specific time.

-

Terminate the reaction.

-

-

Quantification of Creatine:

-

The product, creatine, is separated from the substrate GAA, typically using High-Performance Liquid Chromatography (HPLC).[3]

-

The amount of creatine formed is quantified by detecting the radiolabel or by mass spectrometry if stable isotopes were used.

-

Conclusion

Guanidinoacetate is a pivotal metabolite in the biosynthesis of creatine, essential for cellular bioenergetics. Its natural occurrence is tightly regulated, and abnormal concentrations are indicative of serious metabolic disorders. Understanding the biosynthesis, metabolism, and physiological roles of GAA is crucial for the diagnosis and development of therapeutic strategies for these conditions. The experimental protocols outlined in this guide provide a foundation for researchers and clinicians to accurately measure GAA and assess the functionality of its related enzymatic pathways, thereby facilitating further advancements in the fields of metabolic research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 3. Guanidinoacetate methyltransferase (GAMT) deficiency: non-invasive enzymatic diagnosis of a newly recognized inborn error of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Age related reference values for urine creatine and guanidinoacetic acid concentration in children and adolescents by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guanidinoacetate Methyltransferase (GAMT) Deficiency, A Cerebral Creatine Deficiency Syndrome: A Rare Treatable Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. pdf.enp.org [pdf.enp.org]

- 9. Guanidinoacetate (GAA) is a potent GABAA receptor GABA mimetic: Implications for neurological disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of cerebellar granule cells GABA(A) receptors by guanidinoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

Guanidine Acetate: A Versatile Precursor in Modern Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Guanidine acetate has emerged as a critical building block in organic synthesis, prized for its utility as a robust precursor in the construction of a diverse array of nitrogen-containing compounds. Its high nitrogen content and reactive nature make it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides an in-depth exploration of the applications of this compound in chemical synthesis, with a focus on the preparation of key intermediates and biologically active molecules. We present detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways to facilitate its practical application in the laboratory.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis. As an organic salt, it is formed from the strong organic base guanidine and the weak acid, acetic acid. It typically appears as a white crystalline powder.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉N₃O₂ | |

| Molecular Weight | 119.12 g/mol | |

| Melting Point | 226-230 °C | |

| Solubility in Water | 0.1 g/mL (clear solution) | |

| pKaH of Guanidinium ion | 13.6 |

Key Synthetic Applications of this compound

This compound serves as a versatile precursor in a variety of important chemical transformations, primarily in the synthesis of heterocyclic compounds and creatine derivatives. Its bifunctional nature, possessing both nucleophilic amino groups and a basic character, allows it to participate in a range of cyclization and condensation reactions.

Synthesis of Guanidinoacetic Acid and Creatine

This compound is a key industrial precursor for the synthesis of guanidinoacetic acid (GAA), a direct precursor to creatine. Creatine is a vital molecule in cellular energy metabolism. The synthesis of creatine involves the reaction of this compound with a suitable glycine source.

The overall transformation involves the transfer of the guanidino group from this compound to an amino acid. In the biosynthesis of creatine, L-arginine:glycine amidinotransferase (AGAT) catalyzes the formation of guanidinoacetate from arginine and glycine. Subsequently, guanidinoacetate N-methyltransferase (GAMT) methylates GAA to produce creatine. Chemical synthesis often mimics this pathway, using this compound as the guanidinylating agent.

Experimental Protocol: Synthesis of Guanidinoacetic Acid (GAA)

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described based on the reaction of this compound with chloroacetic acid.

Materials:

-

This compound

-

Chloroacetic Acid

-

Sodium Hydroxide

-

Ethanol

-

Water

Procedure:

-

Dissolve this compound in a suitable solvent such as water or ethanol.

-

In a separate vessel, neutralize chloroacetic acid with an aqueous solution of sodium hydroxide to form sodium chloroacetate.

-

Slowly add the sodium chloroacetate solution to the this compound solution.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, guanidinoacetic acid, may precipitate from the solution upon cooling or after partial removal of the solvent under reduced pressure.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as water/ethanol.

Logical Workflow for GAA Synthesis

Caption: General workflow for the synthesis of guanidinoacetic acid.

Synthesis of Heterocyclic Compounds

This compound is a cornerstone in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents. The guanidine moiety provides three nitrogen atoms for the construction of five and six-membered rings.

The condensation of guanidine with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and efficient method for the preparation of 2-aminopyrimidines.

Experimental Protocol: General Synthesis of 2-Aminopyrimidines from Chalcones

Materials:

-

Substituted Chalcone (1 equivalent)

-

Guanidine Hydrochloride or this compound (1 equivalent)

-

Sodium Hydroxide (catalytic amount)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the substituted chalcone and guanidine salt in ethanol.

-

Add a catalytic amount of sodium hydroxide to the mixture.

-

Reflux the reaction mixture for 3-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 2-aminopyrimidine derivative.

The Biginelli reaction is a multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or their thione or imine analogs. While traditionally employing urea or thiourea, guanidine can be used to synthesize 2-imino-3,4-dihydropyrimidines, which exist in equilibrium with their 2-amino-1,4-dihydropyrimidine tautomers. Direct three-component reactions with guanidine often suffer from low yields and side product formation. More successful approaches often utilize protected guanidine precursors or a two-step process.

Reaction Scheme for Biginelli Reaction with Guanidine

Caption: Simplified Biginelli reaction pathway with guanidine.

Quantitative Data for Guanidine-Based Biginelli Reactions

| Aldehyde | β-Ketoester | Guanidine Source | Yield (%) | Reference(s) |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Guanidine | 14-25 | |

| Aromatic Aldehydes | Ethyl benzoylacetate | Guanidine Hydrochloride | Good | |

| Various | Various | Triazone-protected guanidine | 62-86 |

Guanidine can be used to synthesize 2-aminoimidazoles through condensation with α-dicarbonyl compounds or α-haloketones.

Experimental Protocol: General Synthesis of 2-Aminoimidazoles

Materials:

-

α-Haloketone (e.g., α-bromoketone) (1 equivalent)

-

This compound (1-2 equivalents)

-

Solvent (e.g., Ethanol, DMF)

-

Base (e.g., Sodium Bicarbonate, Triethylamine)

Procedure:

-

Dissolve the α-haloketone in a suitable solvent in a round-bottom flask.

-

Add the this compound and a base to the solution.

-

Heat the reaction mixture, with stirring, for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

Guanidine serves as a key building block for the synthesis of 1,3,5-triazine derivatives through condensation with various precursors. For instance, the reaction of guanidine with 4-hydroxy-6H-1,3-oxazin-6-ones in the presence of a base can lead to the formation of substituted 1,3,5-triazines.

Reaction Pathway for Triazine Synthesis

Caption: General pathway for the synthesis of 1,3,5-triazines from guanidine.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The material should be used in a well-ventilated area to avoid inhalation of dust. In case of contact with eyes or skin, flush with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to act as a key building block for a wide range of nitrogen-containing heterocycles, including pyrimidines, imidazoles, and triazines, as well as its central role in the synthesis of creatine and its derivatives, underscores its importance in medicinal chemistry and drug development. The synthetic protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

An In-depth Technical Guide to the Basicity of Guanidine Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles underlying the strong basicity of guanidine acetate, supported by quantitative data, detailed experimental methodologies, and visualizations of its role in biological pathways.

The Core of Guanidine's Basicity

Guanidine, and by extension its salt, this compound, is recognized as one of the strongest organic bases in aqueous solution.[1] This pronounced basicity is not a simple function of its nitrogen atoms but is a consequence of the remarkable stability of its conjugate acid, the guanidinium cation.

Upon protonation, the positive charge in the guanidinium cation is not localized on a single nitrogen atom. Instead, it is delocalized across all three nitrogen atoms through resonance.[1][2][3] This delocalization distributes the charge over a larger area, significantly stabilizing the cation and making the parent guanidine molecule a very strong proton acceptor. The pKa of the conjugate acid of guanidine is approximately 13.6, indicating that at physiological pH, it exists almost exclusively in its protonated guanidinium form.[2][4]

The acetate salt of guanidine is formed by the ionic interaction between the positively charged guanidinium cation and the negatively charged acetate anion. In solution, it is the guanidinium cation that dictates the chemical properties related to its basicity.

Quantitative Analysis of Guanidine Basicity